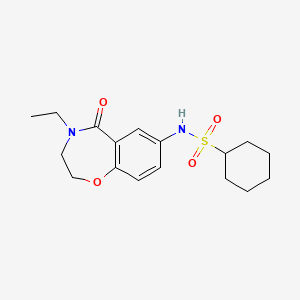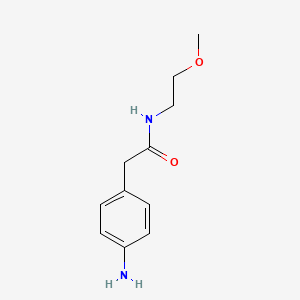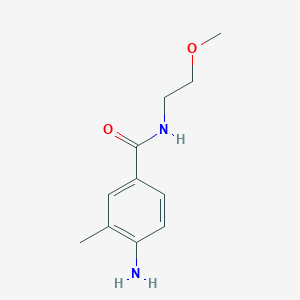amine CAS No. 926205-56-3](/img/structure/B3306082.png)
[2-(Dimethylamino)ethyl](2-methylpropyl)amine
Übersicht
Beschreibung
2-(Dimethylamino)ethylamine: is an organic compound with the molecular formula C8H20N2 and a molecular weight of 144.26 g/mol. . It is a tertiary amine, characterized by the presence of a dimethylamino group attached to an ethyl chain, which is further connected to a 2-methylpropyl group.
Wirkmechanismus
Target of Action
It’s known that the compound is used in the synthesis of diblock copolymers , which are studied for their potential applications in drug delivery systems or as nanoreactors .
Mode of Action
It’s known that the compound can be used to modify diblock copolymers, creating materials with ph and temperature-responsive groups . These modified polymers can respond to changes in their environment, such as pH and temperature .
Biochemical Pathways
The compound’s role in the synthesis of ph-responsive polymersomes suggests it may influence pathways related to cellular response to ph changes .
Pharmacokinetics
Its use in the synthesis of polymersomes suggests it may influence the bioavailability of drugs delivered using these systems .
Result of Action
Its use in the synthesis of ph-responsive polymersomes suggests it may influence the delivery and release of drugs at the cellular level .
Action Environment
Environmental factors such as pH and temperature can influence the action of 2-(Dimethylamino)ethylamine, particularly its role in the synthesis of pH and temperature-responsive polymers . These polymers can respond to changes in their environment, suggesting that the compound’s efficacy and stability may be influenced by these factors .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dimethylamino)ethylamine typically involves the reaction of 2-(dimethylamino)ethyl chloride with 2-methylpropylamine under basic conditions. The reaction is carried out in the presence of a suitable base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of 2-(Dimethylamino)ethylamine can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of automated systems and reactors ensures consistent quality and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 2-(Dimethylamino)ethylamine can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions lead to the formation of corresponding amine oxides.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of secondary or primary amines.
Substitution: Nucleophilic substitution reactions can occur, where the dimethylamino group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, alkoxides.
Major Products Formed:
Oxidation: Amine oxides.
Reduction: Secondary or primary amines.
Substitution: Various substituted amines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 2-(Dimethylamino)ethylamine is used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: The compound is utilized in biological research for the modification of biomolecules. It can be used to introduce amine functionalities into peptides and proteins, facilitating the study of protein interactions and functions.
Medicine: In the medical field, 2-(Dimethylamino)ethylamine is explored for its potential therapeutic applications. It is investigated as a precursor for the synthesis of drugs that target specific receptors or enzymes.
Industry: Industrially, the compound finds applications in the production of surfactants, emulsifiers, and corrosion inhibitors. Its amine functionality makes it suitable for use in formulations that require pH adjustment or stabilization.
Vergleich Mit ähnlichen Verbindungen
N,N-Dimethyl-2-(2-methylpropylamino)ethanamine: A closely related compound with similar structural features.
N,N-Dimethyl-2-(2-methylpropylamino)propanamine: Another similar compound with a different alkyl chain length.
Uniqueness: The uniqueness of 2-(Dimethylamino)ethylamine lies in its specific combination of functional groups, which imparts distinct chemical and physical properties. Its tertiary amine structure allows for versatile reactivity, making it a valuable intermediate in various synthetic pathways. Additionally, its ability to interact with biological molecules makes it a useful tool in scientific research and industrial applications.
Eigenschaften
IUPAC Name |
N',N'-dimethyl-N-(2-methylpropyl)ethane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N2/c1-8(2)7-9-5-6-10(3)4/h8-9H,5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOZSCJXMGZBZIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCCN(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
926205-56-3 | |
| Record name | [2-(dimethylamino)ethyl](2-methylpropyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(hydroxymethyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3306010.png)
![N-[4-amino-3-(trifluoromethyl)phenyl]furan-3-carboxamide](/img/structure/B3306018.png)

![N-{[2-(aminomethyl)phenyl]methyl}-N-methylcyclohexanamine](/img/structure/B3306036.png)
![N1-[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]ethane-1,2-diamine](/img/structure/B3306043.png)
![6-Bromo-2-[2-(3-methoxyphenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B3306046.png)

![2-[4-(2-aminoethyl)phenoxy]-N-cyclopropylacetamide](/img/structure/B3306059.png)
![[3-(pyridin-2-ylmethoxy)phenyl]methanamine](/img/structure/B3306060.png)
![4-[(Cyclopropylamino)methyl]phenol](/img/structure/B3306067.png)
![N-[3-(aminomethyl)phenyl]benzamide](/img/structure/B3306077.png)
![N-[4-amino-3-(trifluoromethyl)phenyl]oxolane-2-carboxamide](/img/structure/B3306079.png)
